6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
“6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a heterocyclic compound with the molecular formula C6H6N4O . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule, including the spatial arrangement of atoms and the bond connections .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 150.1380 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved data.Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antibacterial properties. A study by Lahmidi et al. (2019) synthesized a novel derivative which showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antitumor and Antiviral Activities
Compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine structure have been evaluated for their antitumor and antiviral activities. For instance, Islam et al. (2008) prepared derivatives that were assessed for these properties in vitro (Islam et al., 2008).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities, showing potential for treating infections (Komykhov et al., 2017).
Supramolecular Chemistry
Fonari et al. (2004) explored pyrimidine derivatives, including 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine, in supramolecular chemistry, focusing on their potential for forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).
Synthetic Chemistry and Biological Evaluation
Several studies have focused on the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives and their subsequent biological evaluations. For example, Said et al. (2004) synthesized thiazolopyrimidine derivatives, some of which displayed promising antimicrobial activity (Said et al., 2004).
Antiasthma Agents
Research by Medwid et al. (1990) on the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines indicated their potential as mediator release inhibitors and, consequently, as antiasthma agents (Medwid et al., 1990).
Mechanism of Action
Target of Action
It is known that similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It is suggested that it may interact with its targets, possibly inhibiting the function of certain proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given its potential role in inhibiting influenza virus rna polymerase, it may impact the viral replication process .
Result of Action
It is suggested that it may inhibit the function of certain proteins or enzymes, leading to changes in cellular processes .
Properties
IUPAC Name |
6-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,7H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIUKXUWZWDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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